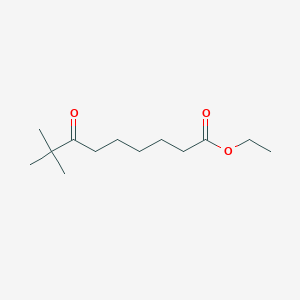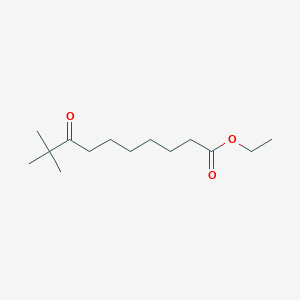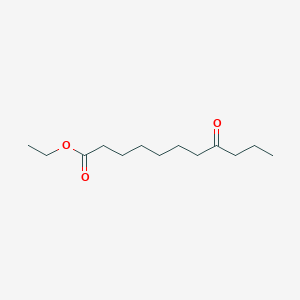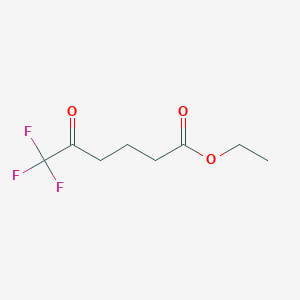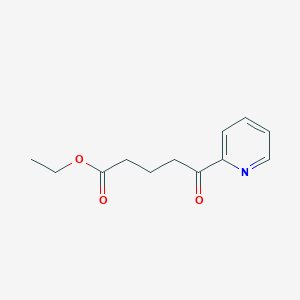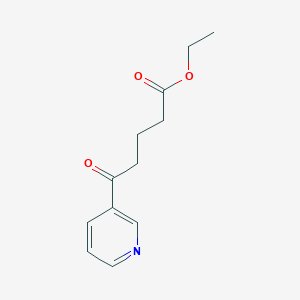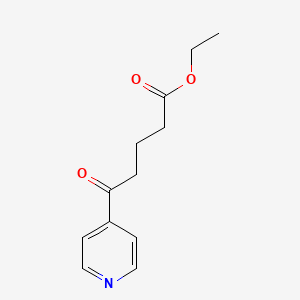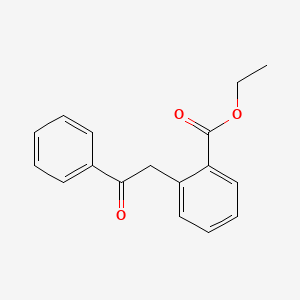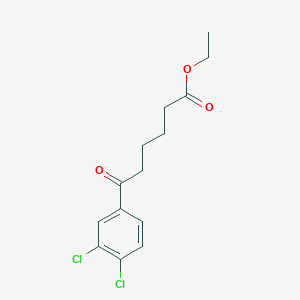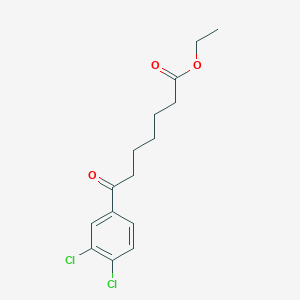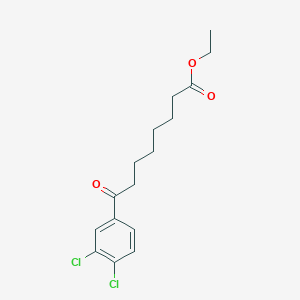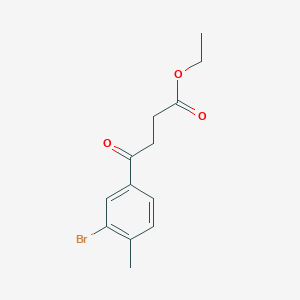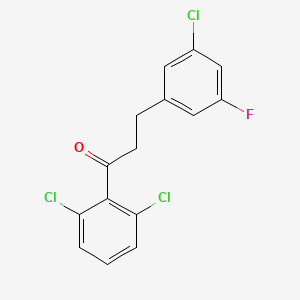
3-(3-Chloro-5-fluorophenyl)-2',6'-dichloropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-5-fluorophenyl)-2’,6’-dichloropropiophenone is an organic compound characterized by the presence of chlorine and fluorine atoms on a phenyl ring, along with a propiophenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’,6’-dichloropropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzene and 2,6-dichlorobenzoyl chloride.
Friedel-Crafts Acylation: The reaction proceeds through a Friedel-Crafts acylation, where 3-chloro-5-fluorobenzene reacts with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is typically carried out under anhydrous conditions at a temperature range of 0-5°C to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chloro-5-fluorophenyl)-2’,6’-dichloropropiophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 3-chloro-5-fluorobenzene and 2,6-dichlorobenzoyl chloride are handled using automated systems to ensure safety and efficiency.
Continuous Flow Reactors: The reaction is often carried out in continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-2’,6’-dichloropropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-5-fluorophenyl)-2’,6’-dichloropropiophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’,6’-dichloropropiophenone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-fluorophenylboronic Acid: Similar in structure but contains a boronic acid group instead of a propiophenone moiety.
3-Chloro-5-fluorophenyl-1,2,3-triazole: Contains a triazole ring, offering different chemical properties and applications.
2,6-Difluorophenyl-1,2,3-triazole: Another triazole derivative with fluorine atoms at different positions.
Uniqueness
3-(3-Chloro-5-fluorophenyl)-2’,6’-dichloropropiophenone is unique due to its specific combination of chlorine and fluorine atoms on the phenyl ring and the presence of a propiophenone moiety
Eigenschaften
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3FO/c16-10-6-9(7-11(19)8-10)4-5-14(20)15-12(17)2-1-3-13(15)18/h1-3,6-8H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYXHSZZIPCRSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644981 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-60-5 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2,6-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
